molecular formula C19H20N2O B11277404 N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11277404
M. Wt: 292.4 g/mol
InChI Key: SPZAPTOABFIYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylaniline and 2-methylindole.

    Acylation Reaction: The 3,5-dimethylaniline undergoes an acylation reaction with an appropriate acylating agent to form the intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 2-methylindole under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. The exact methods can vary depending on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)acetamide
  • N-(3,5-dimethylphenyl)-2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide is unique due to its specific structural features, such as the presence of both 3,5-dimethylphenyl and 2-methylindole moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C19H20N2O/c1-12-8-13(2)10-15(9-12)21-19(22)11-17-14(3)20-18-7-5-4-6-16(17)18/h4-10,20H,11H2,1-3H3,(H,21,22)

InChI Key

SPZAPTOABFIYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=C(NC3=CC=CC=C32)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.